
N-(3-Chloropropyl)-N-methylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloropropyl)-N-methylformamide: is an organic compound with the molecular formula C5H10ClNO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a 3-chloropropyl group and the nitrogen atom is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method for preparing N-(3-Chloropropyl)-N-methylformamide involves the direct alkylation of N-methylformamide with 1-chloro-3-propyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Formylation: Another approach involves the formylation of N-(3-chloropropyl)-N-methylamine using formic acid or formic acid derivatives under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-Chloropropyl)-N-methylformamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form N-methylformamide and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Scientific Research Applications
Chemistry: N-(3-Chloropropyl)-N-methylformamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It can also be employed in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and resins. Its reactivity makes it valuable for creating functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloropropyl)-N-methylformamide involves its ability to act as an alkylating agent. The 3-chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular stress responses.
Molecular Targets and Pathways:
DNA Alkylation: The compound can alkylate guanine bases in DNA, leading to the formation of DNA adducts and potential mutagenesis.
Protein Modification: Alkylation of cysteine residues in proteins can alter their structure and function.
Enzyme Inhibition: By modifying active sites of enzymes, this compound can inhibit their catalytic activity.
Comparison with Similar Compounds
N-(3-Chloropropyl)formamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylformamide: Lacks the 3-chloropropyl group, making it less reactive as an alkylating agent.
N-(3-Chloropropyl)-N-ethylformamide: Similar structure but with an ethyl group instead of a methyl group on the nitrogen atom.
Uniqueness: N-(3-Chloropropyl)-N-methylformamide is unique due to its specific combination of the 3-chloropropyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
CAS No. |
4172-04-7 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
N-(3-chloropropyl)-N-methylformamide |
InChI |
InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3 |
InChI Key |
PSSHCDKLHDMLPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)
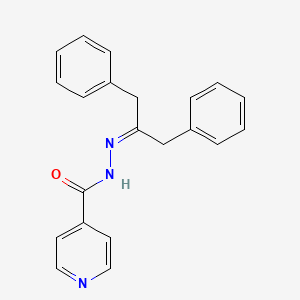
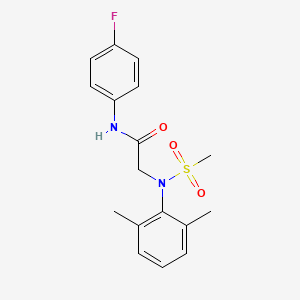
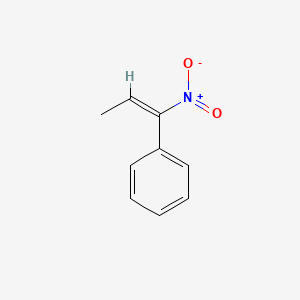
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)
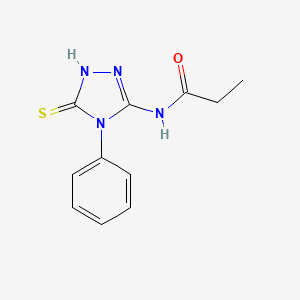
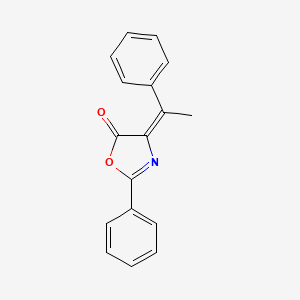
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
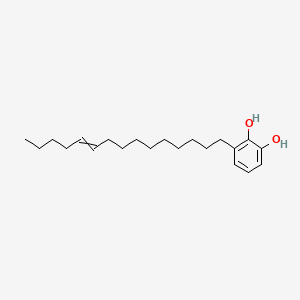
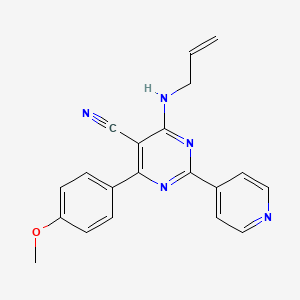
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)
